molecular formula C15H10BrFN2OS B2730793 N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899731-67-0

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2730793
CAS RN: 899731-67-0
M. Wt: 365.22
InChI Key: GKZFFDRDUVNQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Antimicrobial Applications

The antimicrobial potential of derivatives similar to N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has been extensively studied. A study by Anuse et al. (2019) synthesized a series of substituted 2-aminobenzothiazoles derivatives exhibiting significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating the potential for designing potent antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Anticancer and Antitumor Activities

Research on fluoro-substituted benzo[b]pyran derivatives, which share a structural motif with N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, has shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005). Additionally, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition

The inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) by derivatives similar to N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide was studied, indicating their potential as dual inhibitors for cancer therapy. These compounds showed potent in vitro and in vivo inhibition, suggesting a promising avenue for new cancer treatments (Stec et al., 2011).

Synthesis and Biological Activity

The synthesis of novel compounds and their biological evaluation for various activities, including anti-inflammatory, antimicrobial, and anticancer properties, has been a key focus. For instance, Sunder and Maleraju (2013) synthesized derivatives exhibiting significant anti-inflammatory activity, which suggests the utility of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2OS/c16-10-3-6-12-13(8-10)21-15(18-12)19-14(20)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZFFDRDUVNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.